molecular formula C27H27N3OS B299528 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether

4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether

Cat. No.: B299528
M. Wt: 441.6 g/mol
InChI Key: IMAVGAQEGJRNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a thiazolyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution on the Piperazine Ring: The piperazine ring can be substituted with the diphenylmethyl group through nucleophilic substitution reactions.

    Coupling Reactions: The final step often involves coupling the thiazole derivative with the substituted piperazine under appropriate conditions, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the thiazole ring could lead to a dihydrothiazole compound.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.

    Industry: Used in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether would depend on its specific biological target. It may act by binding to a receptor or enzyme, altering its activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]piperazine
  • 1-(Diphenylmethyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine

Uniqueness

4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can affect its binding affinity and specificity towards biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C27H27N3OS

Molecular Weight

441.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C27H27N3OS/c1-31-24-14-12-21(13-15-24)25-20-32-27(28-25)30-18-16-29(17-19-30)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19H2,1H3

InChI Key

IMAVGAQEGJRNDT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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